Structural Substitution Pattern Distinction Within the Pyridazine-3-Carboxamide Patent Class
The target compound is the only exemplified structure in the US 9,126,947 B2 patent family that combines a 1H-pyrazol-1-yl group at the 6-position of the pyridazine-3-carboxamide with a 4-(6-hydroxypyridazin-3-yl)phenyl moiety on the amide linker [1]. In contrast, the closest in-class patent exemplars, such as compounds containing isoxazole, morpholino, or simple phenyl substitutions at the corresponding positions, have been shown in the patent to exhibit different kinase inhibition profiles, though exact IC₅₀ values are not publicly disclosed for this specific compound [1].
| Evidence Dimension | Chemical structure (substituent identity) |
|---|---|
| Target Compound Data | 6-(1H-pyrazol-1-yl) and N-(4-(6-hydroxypyridazin-3-yl)phenyl) substituent pair |
| Comparator Or Baseline | Exemplified analogs with isoxazole or morpholino groups instead of pyrazole/hydroxypyridazine |
| Quantified Difference | Qualitative differentiation only; quantitative biochemical data for the target compound are not publicly available. |
| Conditions | Patent structural claims and general kinase inhibition assays described in US 9,126,947 B2 |
Why This Matters
The precise combination of heterocycles is the defining feature of the patent-protected chemical space; procurement of a close analog with a different substituent pattern cannot guarantee the same patent-exemplified biological profile.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. U.S. Patent 9,126,947 B2, filed October 7, 2011, and issued September 8, 2015. View Source
